5-[(3,4-Difluorophenyl)methyl]-1,3-thiazol-2-amine
Description
Properties
IUPAC Name |
5-[(3,4-difluorophenyl)methyl]-1,3-thiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2N2S/c11-8-2-1-6(4-9(8)12)3-7-5-14-10(13)15-7/h1-2,4-5H,3H2,(H2,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVSCSXQMDYDCSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC2=CN=C(S2)N)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
937617-31-7 | |
| Record name | 5-[(3,4-difluorophenyl)methyl]-1,3-thiazol-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3,4-Difluorophenyl)methyl]-1,3-thiazol-2-amine typically involves the reaction of 3,4-difluorobenzyl bromide with thioamide under basic conditions. The reaction proceeds through nucleophilic substitution, where the thioamide attacks the benzyl bromide, leading to the formation of the thiazole ring .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity. The process would also involve purification steps like recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
5-[(3,4-Difluorophenyl)methyl]-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiazolidines.
Substitution: The difluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidines.
Substitution: Brominated or nitrated derivatives of the difluorophenyl group.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that thiazole derivatives, including 5-[(3,4-Difluorophenyl)methyl]-1,3-thiazol-2-amine, exhibit significant anticancer properties. Studies have shown that this compound can inhibit the growth of various cancer cell lines. For example, it has demonstrated effectiveness against A549 human lung adenocarcinoma cells and other cancer types, suggesting its potential as a therapeutic agent in oncology .
2. Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against various bacterial strains. It has shown promising results in inhibiting the growth of pathogens such as Staphylococcus aureus and Escherichia coli. This suggests potential applications in developing new antimicrobial agents .
3. Mechanism of Action
The mechanism by which this compound exerts its biological effects likely involves interactions with specific molecular targets, including cyclin-dependent kinases (CDKs). This interaction may influence cell cycle regulation and apoptosis in cancer cells .
Biological Studies
1. Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its efficacy and reducing toxicity. Variations in the thiazole structure or substituents on the difluorophenyl group can significantly affect biological activity. For instance, modifications can lead to enhanced binding affinity to target proteins or improved pharmacokinetic properties .
2. In Vivo Studies
In vivo studies are essential for assessing the therapeutic potential of this compound. These studies help determine the compound's bioavailability, metabolism, and overall efficacy in living organisms.
Materials Science Applications
While primarily studied for its biological activities, this compound may also find applications in materials science. Its unique chemical structure could serve as a building block for synthesizing novel materials with specific electronic or optical properties.
Case Studies
Several case studies have been published focusing on the synthesis and evaluation of this compound:
- Anticancer Efficacy Study : A study demonstrated that this compound exhibited significant growth inhibition against multiple cancer cell lines with percent growth inhibitions ranging from 51% to 86% across different cell types .
- Antimicrobial Assessment : Another study assessed its antimicrobial properties against clinical isolates of bacteria and found it effective at low concentrations .
Mechanism of Action
The mechanism of action of 5-[(3,4-Difluorophenyl)methyl]-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Structural Analogues in the Thiazole/Thiadiazole Family
The compound belongs to a broader class of heterocyclic amines, including 1,3,4-thiadiazole derivatives, which share bioactivity profiles but differ in ring structure and substituent effects. Below is a comparative analysis:
Table 1: Key Structural and Physicochemical Comparisons
Substituent Effects on Properties
- Fluorine Position: The 3,4-difluoro substitution in the target compound enhances electron-withdrawing effects compared to mono-fluoro (e.g., 3-fluorobenzyl in ) or 2,6-difluoro (e.g., ) analogues. This may influence lipophilicity (LogP) and metabolic stability.
- Thiazole vs. Thiadiazole: The 1,3-thiazole core has one sulfur and one nitrogen atom, whereas 1,3,4-thiadiazole contains two nitrogen atoms.
Analytical and Structural Data
- Collision Cross-Section (CCS) : The target compound has predicted CCS values (), useful for mass spectrometry characterization.
Biological Activity
5-[(3,4-Difluorophenyl)methyl]-1,3-thiazol-2-amine is a thiazole derivative that has garnered attention for its diverse biological activities, particularly in pharmacology and medicinal chemistry. This compound is characterized by a thiazole ring and a difluorophenyl group, which contribute to its unique properties and potential therapeutic applications.
- Molecular Formula : CHFNS
- Molecular Weight : 226.25 g/mol
- CAS Number : 937617-31-7
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Thiazole derivatives are known for their ability to inhibit tubulin polymerization, thus affecting microtubule dynamics. This mechanism is crucial in cancer therapy as it can lead to cell cycle arrest and apoptosis in cancer cells.
Biological Activity Overview
-
Antiproliferative Activity :
- Studies have shown that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine demonstrated potent activity with IC values ranging from 0.36 to 0.86 μM against gastric and lung cancer cell lines .
Compound Name IC (μM) Cancer Cell Line This compound TBD TBD N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine 0.36 - 0.86 SGC-7901 (gastric), A549 (lung) - Microtubule Destabilization :
Case Study 1: Anticancer Activity
In a study evaluating various thiazole derivatives for their anticancer properties, it was found that compounds with similar structures to this compound exhibited varying degrees of antiproliferative activity across multiple human cancer cell lines including gastric adenocarcinoma (SGC-7901), lung adenocarcinoma (A549), and fibrosarcoma (HT-1080). The most effective compounds were those that disrupted tubulin dynamics effectively .
Case Study 2: Molecular Docking Studies
Molecular docking studies indicated that the compound could effectively bind to the colchicine binding site of tubulin, suggesting a mechanism of action that involves inhibition of microtubule polymerization. This was supported by experimental data showing concentration-dependent effects on cell cycle progression in cancer cells .
Q & A
Q. What synthetic routes are commonly employed for 5-[(3,4-Difluorophenyl)methyl]-1,3-thiazol-2-amine, and what are critical optimization parameters?
Methodological Answer: Synthesis typically involves condensation reactions between thiosemicarbazide derivatives and carbonyl-containing intermediates. A general procedure includes:
Starting Materials : React 3,4-difluorophenylmethyl ketone with thiosemicarbazide in the presence of POCl₃ under reflux conditions (90–120°C, 3–6 hours) .
Cyclization : Acidic or basic conditions facilitate thiazole ring formation. For example, using NH₃ solution to adjust pH post-reaction precipitates the product .
Purification : Recrystallization from DMSO/water (2:1) or column chromatography improves purity.
Key Parameters : Reaction temperature, stoichiometry of POCl₃, and pH control during precipitation are critical for yield optimization .
Q. What analytical techniques are essential for structural characterization of this compound?
Methodological Answer: A multi-technique approach is recommended:
X-ray Crystallography : Resolves bond lengths, angles, and crystal packing (e.g., mean C–C bond length = 0.003 Å, R factor = 0.039) .
Spectroscopy :
- NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., δ 7.2–7.8 ppm for aromatic protons, δ 4.5 ppm for -CH₂- linkage) .
- IR : Peaks at 3300–3400 cm⁻¹ (N-H stretch) and 1600 cm⁻¹ (C=N/C=S) validate functional groups .
Mass Spectrometry : High-resolution ESI-MS (e.g., Orbitrap Fusion Lumos) confirms molecular ion peaks and fragmentation patterns .
Q. What biological activity screening strategies are applicable for thiazole-amine derivatives?
Methodological Answer:
Antimicrobial Assays :
- MIC Tests : Use broth microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (C. albicans) .
Anticancer Screening :
Enzyme Inhibition : Target kinases or proteases via fluorescence-based assays (e.g., caspase-3 activation studies) .
Advanced Research Questions
Q. How can DFT calculations predict electronic properties and vibrational modes of this compound?
Methodological Answer:
Software : Use Gaussian 09 or ORCA with B3LYP/6-311++G(d,p) basis set for geometry optimization .
Electronic Properties : Calculate HOMO-LUMO gaps (e.g., ~5.2 eV for similar thiazoles) to assess redox behavior .
Vibrational Analysis : Compare computed IR spectra (C-S stretch: 680 cm⁻¹; C-F stretch: 1100–1250 cm⁻¹) with experimental data to resolve ambiguities .
Q. How to resolve contradictions in spectral data during structural elucidation?
Methodological Answer:
Cross-Validation : Pair NMR data with HSQC/HMBC to assign ambiguous proton environments (e.g., distinguishing thiazole C-H from aromatic protons) .
Crystallographic Refinement : If X-ray data conflicts with NMR, re-examine disorder modeling or hydrogen bonding interactions (e.g., N-H⋯S interactions in thiazole rings) .
Isotopic Labeling : Use ¹⁵N-labeled analogs to confirm amine group assignments in complex spectra .
Q. What structure-activity relationship (SAR) insights guide modifications of the difluorophenyl group?
Methodological Answer:
Electron-Withdrawing Effects : Fluorine atoms enhance metabolic stability and membrane permeability. Compare analogs with mono- vs. di-fluoro substitutions .
Positional Isomerism : Test 2,4-difluoro vs. 3,4-difluoro variants to assess steric/electronic impacts on target binding (e.g., kinase inhibition) .
Bioisosteric Replacement : Substitute -CF₃ for -F to evaluate changes in lipophilicity (logP) and potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
